N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole core substituted with methoxy groups and a benzamide moiety
Mechanism of Action
Target of Action
The primary target of this compound, also known as F2525-0152 or N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor that mediates the toxicity of certain environmental contaminants .
Mode of Action
This compound acts as an antagonist to the AhR . It binds to the receptor, preventing its activation and subsequent downstream effects
Biochemical Pathways
The compound’s action affects the AhR signaling pathway . By acting as an antagonist, it inhibits the normal function of the AhR, which can lead to changes in gene expression and cellular function . The exact downstream effects of this inhibition are complex and depend on the specific cellular context.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its inhibition of the AhR. This can lead to changes in gene expression and cellular function, potentially altering the cell’s response to certain environmental contaminants . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other ligands for the AhR could potentially compete with the compound for binding, influencing its efficacy Additionally, factors such as pH and temperature could potentially affect the compound’s stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of methoxy groups and the methoxyethyl side chain. The final step involves the formation of the benzamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the benzamide moiety can produce amines.
Scientific Research Applications
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethoxy-2-methylbenzothiazole: Shares a similar benzo[d]thiazole core but differs in the substitution pattern.
Dithieno[2,3-d2′,3′-d′]benzo[1,2-b4,5-b′]dithiophene: Another compound with a benzo[d]thiazole core, used in organic semiconductor materials.
Uniqueness
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and benzamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-10-9-21-14-11-15(24-2)16(25-3)12-17(14)26-19(21)20-18(22)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCHWPODFBOWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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